molecular formula C8H15NO B1378307 Octahydro-1-benzofuran-4-amine CAS No. 1394040-97-1

Octahydro-1-benzofuran-4-amine

Cat. No. B1378307
M. Wt: 141.21 g/mol
InChI Key: RPBKHWWRNPJZLF-UHFFFAOYSA-N
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Description

Octahydro-1-benzofuran-4-amine is a chemical compound with the molecular weight of 141.21 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of Octahydro-1-benzofuran-4-amine is C8H15NO . The average mass is 126.196 Da and the monoisotopic mass is 126.104462 Da .


Chemical Reactions Analysis

Benzofuran compounds have been synthesized using various methods, including coupling-cyclization reactions . The construction of benzofuran rings has been achieved through proton quantum tunneling, which results in fewer side reactions and high yield .


Physical And Chemical Properties Analysis

Octahydro-1-benzofuran-4-amine is a liquid at room temperature . Its InChI code is 1S/C8H15NO/c9-7-2-1-3-8-6 (7)4-5-10-8/h6-8H,1-5,9H2 .

Scientific Research Applications

Octahydro-1-benzofuran-4-amine is a chemical compound with the CAS Number: 1394040-97-1 . It’s a liquid at room temperature and has a molecular weight of 141.21 .

Benzofuran compounds, which Octahydro-1-benzofuran-4-amine is a part of, are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds are found in many natural products and have a wide range of biological and pharmacological applications .

  • Antimicrobial Agents

    • Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
    • Resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents . Benzofuran compounds have been established as efficient derivatives in diverse fields of antimicrobial therapy .
  • Anti-tumor Agents

    • Benzofuran compounds have shown strong anti-tumor activities .
    • Some benzofuran derivatives have been developed and utilized as anticancer agents .
  • Anti-oxidative Agents

    • Benzofuran compounds have shown strong anti-oxidative activities .
  • Anti-viral Agents

    • Benzofuran compounds have shown strong anti-viral activities .
    • For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Antimicrobial Agents

    • Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
    • Resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents . Benzofuran compounds have been established as efficient derivatives in diverse fields of antimicrobial therapy .
  • Anti-tumor Agents

    • Benzofuran compounds have shown strong anti-tumor activities .
    • Some benzofuran derivatives have been developed and utilized as anticancer agents .
  • Anti-oxidative Agents

    • Benzofuran compounds have shown strong anti-oxidative activities .
  • Anti-viral Agents

    • Benzofuran compounds have shown strong anti-viral activities .
    • For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Safety And Hazards

The safety information for Octahydro-1-benzofuran-4-amine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Benzofuran and its derivatives have attracted attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research may focus on the development of new therapeutic agents, especially antimicrobial candidates .

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-2-1-3-8-6(7)4-5-10-8/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBKHWWRNPJZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCOC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-1-benzofuran-4-amine

CAS RN

1394040-97-1
Record name octahydro-1-benzofuran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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